N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds. The benzimidazole ring is a well-known pharmacophore, while the indole ring is a common structure in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide typically involves multiple steps. The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The final step involves coupling the benzimidazole and indole moieties through a suitable linker, such as a propyl chain, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The indole moiety can interact with various receptors and enzymes, modulating their activity . Together, these interactions can lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.
Indole derivatives: Commonly found in natural products and pharmaceuticals with diverse biological activities.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide is unique due to the combination of benzimidazole and indole moieties, which can provide a synergistic effect in its biological activities. This combination is not commonly found in other compounds, making it a valuable target for further research .
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-24-12-10-14-13-15(8-9-18(14)24)20(25)21-11-4-7-19-22-16-5-2-3-6-17(16)23-19/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
LPJWZEGFEVMGOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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